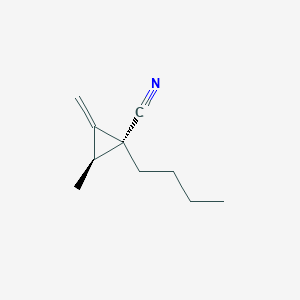
(1R,2S)-1-butyl-2-methyl-3-methylidenecyclopropane-1-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1R,2S)-1-butyl-2-methyl-3-methylidenecyclopropane-1-carbonitrile is a chiral compound with a unique cyclopropane ring structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S)-1-butyl-2-methyl-3-methylidenecyclopropane-1-carbonitrile can be achieved through several methods. One common approach involves the cyclopropanation of an appropriate alkene precursor using a carbenoid reagent. The reaction conditions typically require a metal catalyst, such as rhodium or copper, to facilitate the formation of the cyclopropane ring. The reaction is carried out under an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactors can be employed to control reaction parameters precisely, leading to a more sustainable and scalable production method .
化学反应分析
Types of Reactions
(1R,2S)-1-butyl-2-methyl-3-methylidenecyclopropane-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the carbonitrile group, leading to the formation of different substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (mCPBA) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be employed under basic or acidic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield epoxides, while reduction can produce primary amines.
科学研究应用
(1R,2S)-1-butyl-2-methyl-3-methylidenecyclopropane-1-carbonitrile has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of chiral compounds.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and stereochemistry in biological systems.
Industry: Used in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of (1R,2S)-1-butyl-2-methyl-3-methylidenecyclopropane-1-carbonitrile involves its interaction with specific molecular targets. The cyclopropane ring can act as a reactive site, facilitating interactions with enzymes and other biological molecules. The nitrile group can also participate in hydrogen bonding and other interactions, influencing the compound’s overall activity .
相似化合物的比较
Similar Compounds
(1R,2S)-2-Phenylcyclopropanaminium: Another chiral cyclopropane derivative with different substituents and applications.
(1R,2S)-1-hydroxy-1-phenylpropan-2-yl: A compound with similar stereochemistry but different functional groups and properties.
Uniqueness
(1R,2S)-1-butyl-2-methyl-3-methylidenecyclopropane-1-carbonitrile is unique due to its specific combination of a butyl group, a methyl group, and a nitrile group attached to the cyclopropane ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
属性
CAS 编号 |
827342-56-3 |
|---|---|
分子式 |
C10H15N |
分子量 |
149.23 g/mol |
IUPAC 名称 |
(1R,2S)-1-butyl-2-methyl-3-methylidenecyclopropane-1-carbonitrile |
InChI |
InChI=1S/C10H15N/c1-4-5-6-10(7-11)8(2)9(10)3/h9H,2,4-6H2,1,3H3/t9-,10-/m0/s1 |
InChI 键 |
XPCZVELDXFNXMU-UWVGGRQHSA-N |
手性 SMILES |
CCCC[C@]1([C@H](C1=C)C)C#N |
规范 SMILES |
CCCCC1(C(C1=C)C)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


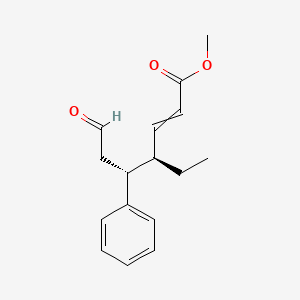
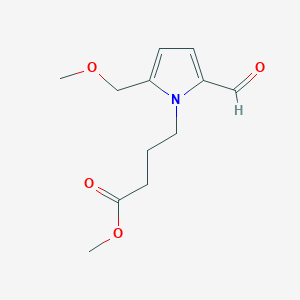

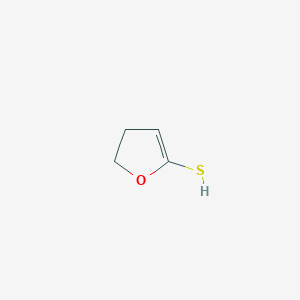
![2-Methyl-2-[(2-{[2-(morpholin-4-YL)ethyl]amino}ethyl)amino]propan-1-OL](/img/structure/B14223360.png)
![1,4-Dihydropyrazino[2,3-g]quinoxaline](/img/structure/B14223369.png)

![2,3-Dibromo-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrrole](/img/structure/B14223379.png)
![3-{4-[(4-Hydroxyphenyl)sulfanyl]phenyl}-2-methylprop-2-enoic acid](/img/structure/B14223380.png)
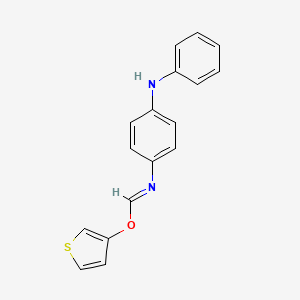
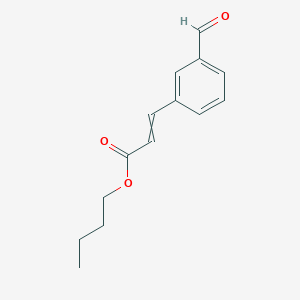
![[5-(Benzyloxy)-4,7,8-trimethoxynaphthalen-2-yl]methanol](/img/structure/B14223404.png)
![6-(Bicyclo[2.2.1]hept-5-en-2-yl)hexan-1-ol](/img/structure/B14223409.png)

